molecular formula C16H14O3 B13936191 2-Oxo-2-phenylethyl 3-methylbenzoate CAS No. 55153-20-3

2-Oxo-2-phenylethyl 3-methylbenzoate

Cat. No.: B13936191
CAS No.: 55153-20-3
M. Wt: 254.28 g/mol
InChI Key: YWTZIPIBXULXBW-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 3-methylbenzoate (CAS 55153-20-3) is a chemical compound with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . This compound belongs to the phenacyl ester family, which are derivatives of acids formed by reacting an acid with phenacyl bromide . Phenacyl esters are valuable tools in synthetic organic chemistry. They find significant applications as key intermediates in the synthesis of various heterocyclic compounds, such as oxazoles and imidazoles . Furthermore, a primary research value of this compound class is their use as photo-removable protecting groups for carboxylic acids, allowing for precise, light-controlled deprotection in complex synthetic pathways and biochemical studies [citation:]. The compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

CAS No.

55153-20-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

phenacyl 3-methylbenzoate

InChI

InChI=1S/C16H14O3/c1-12-6-5-9-14(10-12)16(18)19-11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

YWTZIPIBXULXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the esterification of 3-methylbenzoic acid (or its derivatives) with a phenacyl-type intermediate bearing the 2-oxo-2-phenylethyl moiety. The key step is the nucleophilic substitution reaction between a β-ketosulfoxonium ylide and the acid derivative, or alternatively, direct esterification using acid chlorides or carboxylic acids under catalyzed conditions.

Synthesis via β-Ketosulfoxonium Ylides

A well-documented and efficient method involves the use of β-ketosulfoxonium ylides as precursors. The procedure is as follows:

  • Formation of β-Ketosulfoxonium Ylide: Trimethylsulfoxonium iodide (3.0 equivalents) is added to a stirred solution of potassium tert-butoxide (4.0 equivalents) in tetrahydrofuran (THF) at room temperature. The mixture is refluxed for 2 hours to generate the ylide intermediate.

  • Acylation Step: After cooling to 0 °C, an acyl chloride corresponding to 3-methylbenzoic acid chloride (1.0 equivalent) dissolved in dry THF is added slowly. The reaction mixture is stirred at room temperature for 3 hours.

  • Workup and Purification: The solvent is evaporated, and the residue is diluted with ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography on silica gel using ethyl acetate/methanol (95:5) as eluent to afford the pure this compound as a white solid.

This method yields the target compound quantitatively with high purity, as confirmed by thin-layer chromatography (TLC) and NMR analysis.

Alternative Esterification Using Acid Catalysis

Another classical approach involves direct esterification of 3-methylbenzoic acid with 2-oxo-2-phenylethanol or its derivatives under acid catalysis:

  • Reactants: 3-methylbenzoic acid and 2-oxo-2-phenylethanol or ethyl 3-(2-oxo-2-phenylethyl)benzoate precursors.

  • Catalysts: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Conditions: Refluxing the mixture in an appropriate solvent (e.g., ethanol or toluene) with continuous removal of water to drive the equilibrium toward ester formation.

  • Purification: Recrystallization from methanol or ethanol and/or column chromatography using silica gel with ethyl acetate/petroleum ether mixtures.

Yields typically range from 70% to 88% after purification.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent THF, toluene, ethanol, or DMF THF preferred for β-ketosulfoxonium route
Temperature Room temperature to reflux (60–120 °C) β-ketosulfoxonium reactions at 120 °C in sealed tubes
Catalyst KOtBu (base), sulfuric acid (acid catalysis) KOtBu for ylide formation; acid for esterification
Reaction Time 3–32 hours Longer times for sealed tube esterification
Purification Column chromatography (silica gel) Eluent: ethyl acetate/hexane or ethyl acetate/methanol mixtures
Yield 70–100% Quantitative yields reported for β-ketosulfoxonium route

Spectroscopic Characterization

The synthesized this compound is characterized by:

  • [^1H NMR and ^13C NMR](pplx://action/followup): Signals corresponding to the aromatic protons, ketone carbonyl (~δ 200 ppm), and ester carbonyl (~δ 170 ppm) are diagnostic.

  • Infrared (IR) Spectroscopy: Strong carbonyl stretches at 1700–1750 cm⁻¹.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 268.31 g/mol and fragmentation patterns typical for phenacyl esters.

  • Melting Point: Typically around 117–119 °C for related compounds.

Example Experimental Procedure

Step Description
Reagents Trimethylsulfoxonium iodide (21 mmol), KOtBu (28 mmol), 3-methylbenzoyl chloride (7 mmol)
Solvent THF (30–35 mL)
Reaction Reflux KOtBu and trimethylsulfoxonium iodide for 2 hours, cool to 0 °C, add acyl chloride, stir 3 hours at RT
Workup Evaporate solvent, extract with ethyl acetate/water, dry organic phase over Na2SO4
Purification Flash chromatography on silica gel, eluent ethyl acetate/methanol (95:5)
Yield Quantitative (near 100%)
Product White solid this compound

Research Findings and Analysis

  • The β-ketosulfoxonium ylide route is highly efficient and yields pure product with minimal side reactions.

  • The reaction mechanism involves nucleophilic substitution of the sulfoxonium ylide intermediate with the acyl chloride, forming the phenacyl ester bond.

  • The reaction is sensitive to moisture; anhydrous conditions are critical to prevent hydrolysis.

  • Purification by column chromatography is straightforward due to the compound's distinct polarity and crystallinity.

  • Spectroscopic data are consistent with the expected molecular structure, and X-ray crystallography can be used to resolve stereochemical ambiguities if necessary.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purification Method Notes
β-Ketosulfoxonium ylide route Trimethylsulfoxonium iodide, KOtBu, 3-methylbenzoyl chloride THF, reflux, 3 h at RT ~100 Flash chromatography (silica gel) High purity, quantitative yield
Acid-catalyzed esterification 3-methylbenzoic acid, 2-oxo-2-phenylethanol, H2SO4 Reflux in ethanol or toluene 70–88 Recrystallization, column chromatography Classical method, moderate to good yield

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s closest analogs include:

  • Methyl 3-methylbenzoate (M3MB) : A simple ester with a meta-methyl group on the benzoyl ring. The methyl group is electron-donating, increasing the electron density of the aromatic ring and stabilizing it against electrophilic attack. In contrast, 2-oxo-2-phenylethyl 3-methylbenzoate features an electron-withdrawing oxo group adjacent to the phenyl ring, which likely reduces electron density at the ester linkage, enhancing susceptibility to nucleophilic cleavage .

  • 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate: This analog (from ) replaces the meta-methyl group with bromine, a stronger electron-withdrawing substituent.
  • 4-Chlorophenyl 3-methylbenzoate : The chloro substituent () is electron-withdrawing, similar to the oxo group but with greater inductive effects. This compound may exhibit lower solubility in polar solvents compared to the target compound due to increased hydrophobicity from the chloro group .

Physicochemical and Reactivity Profiles

  • Solubility: Methyl 3-methylbenzoate (M3MB) has low aqueous solubility (~0.5 g/L) due to its hydrophobic methyl group.
  • Stability : Electron-withdrawing groups (e.g., oxo, nitro) typically reduce ester stability under basic conditions by polarizing the ester carbonyl. For example, methyl 2-nitrobenzoate (M2NB) hydrolyzes faster than M3MB due to nitro’s strong electron-withdrawing effect . The target compound’s oxo group may confer intermediate reactivity.

Data Table: Key Comparisons

Compound Name Substituent Position/Type Functional Groups Electron Effect Reactivity Trend
This compound 3-methyl (benzoate), 2-oxo (ethyl) Ester, Ketone Electron-withdrawing Moderate nucleophilic attack
Methyl 3-methylbenzoate (M3MB) 3-methyl (benzoate) Ester, Methyl Electron-donating Low electrophilic reactivity
Methyl 2-nitrobenzoate (M2NB) 2-nitro (benzoate) Ester, Nitro Strong electron-withdrawing High hydrolysis rate
4-Chlorophenyl 3-methylbenzoate 4-chloro (phenyl), 3-methyl Ester, Chloro, Methyl Electron-withdrawing Reduced solubility

Biological Activity

2-Oxo-2-phenylethyl 3-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄O₃, characterized by a phenyl group and a methylbenzoate moiety. The unique structure may influence its biological interactions and activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzoates have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

CompoundActivityReference
This compoundAntimicrobial (potential)
Related benzoatesEffective against E. coli, S. aureus

Anticancer Potential

The anticancer properties of related compounds have been documented, with some derivatives showing cytotoxic effects on cancer cell lines. The inhibition of specific pathways involved in cell proliferation is a common mechanism observed in these studies.

Case Study:
A study investigated the effects of phenylbenzoate derivatives on B16F10 melanoma cells. Compounds similar to this compound exhibited cytotoxicity at varying concentrations, indicating potential for further development as anticancer agents.

Concentration (μM)Cell Viability (%)Reference
0100
190
570

Enzyme Inhibition

Compounds like this compound may act as enzyme inhibitors, particularly in metabolic pathways involving tyrosinase, which is crucial for melanin production. Inhibitors of this enzyme are explored for their potential in treating hyperpigmentation disorders.

Mechanism of Action:
The proposed mechanism involves binding to the active site of tyrosinase, thereby preventing substrate access and reducing melanin synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Modifications to the phenyl or benzoate groups can significantly alter potency and selectivity.

Example Findings:

  • Hydroxyl Substituents: Hydroxyl groups at specific positions on the phenyl ring enhance enzyme inhibition.
  • Methylation Effects: Methyl groups can increase lipophilicity, potentially improving cellular uptake.

Q & A

Q. What are the common synthetic methodologies for preparing 2-Oxo-2-phenylethyl 3-methylbenzoate and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, phenacyl esters like 2-Oxo-2-phenylethyl benzoates can be prepared by reacting carboxylic acids (e.g., 3-methylbenzoic acid) with phenacyl bromides in dimethylformamide (DMF) using potassium carbonate as a base . Reaction conditions (room temperature, 2 hours) and purification via recrystallization (ethanol) are critical for achieving high yields (~95%) and purity. Derivatives may also involve Me3_3Al-mediated domino nucleophilic additions followed by intramolecular cyclization, as demonstrated for synthesizing 1-aminoisoquinolines .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR/IR Spectroscopy : For identifying functional groups (e.g., ester carbonyl at ~1700 cm1^{-1}) and confirming molecular structure .
  • X-ray Diffraction : To resolve crystal packing and bond parameters. For example, SHELX software (SHELXL for refinement) is used to analyze dihedral angles (e.g., 86.38° between aromatic rings) and intermolecular interactions like C–H···O hydrogen bonds .
  • Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.

Q. What experimental precautions are necessary to optimize the synthesis of this compound?

  • Methodological Answer : Key considerations include:
  • Solvent Choice : DMF is preferred for phenacyl ester synthesis due to its polar aprotic nature, enhancing nucleophilicity.
  • Purification : Recrystallization from ethanol minimizes impurities.
  • Reaction Monitoring : Thin-layer chromatography (TLC) ensures completion and reduces side products like unreacted phenacyl bromide .

Advanced Research Questions

Q. How do computational methods (DFT/HF) contribute to understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to analyze:
  • Molecular Electrostatic Potential (MEP) : Identifying reactive sites for nucleophilic/electrophilic attacks.
  • Hyperpolarizability : Assessing nonlinear optical properties for material science applications.
  • HOMO-LUMO Gaps : Predicting charge transfer interactions. Studies employ software like Gaussian, with basis sets (e.g., 6-311G++(d,p)) and solvent models (PCM) for accuracy .

Q. What role does this compound play in the synthesis of heterocyclic compounds like oxazoles or imidazoles?

  • Methodological Answer : The compound serves as a precursor in photolysis-driven reactions. For example, under UV light, phenacyl esters undergo homolytic cleavage to generate radicals, which cyclize with nitriles or amines to form oxazoles or imidazoles. Reaction conditions (neutral pH, mild temperatures) and substituent effects on the aromatic ring dictate regioselectivity .

Q. How can semipinacol rearrangement reactions be applied to derivatives of 2-Oxo-2-phenylethyl benzoates?

  • Methodological Answer : Semipinacol rearrangements enable the synthesis of β-functionalized ketones. For instance, rhodium-catalyzed hydroacylation of alkynyl cyclobutanols with salicylaldehydes generates 2-(2-oxo-2-phenylethyl)cyclopentanones. Key factors include:
  • Catalyst System : Rh(I) with PPh3_3 ligands for atom-economical transformations.
  • Steric Effects : Substituents on the cyclobutanol scaffold influence rearrangement efficiency .

Q. How do crystal packing interactions influence the stability of phenacyl benzoate derivatives?

  • Methodological Answer : Intermolecular forces such as C–H···O hydrogen bonds and π-π stacking (centroid distances ~3.78 Å) stabilize the crystal lattice. SHELX refinement reveals these interactions, which are critical for predicting melting points and solubility. For example, columnar packing along the a-axis in 2-(4-chlorophenyl)-2-oxoethyl benzoates enhances thermal stability .

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